molecular formula C13H22N2O3 B2679915 Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate CAS No. 1235661-62-7

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate

Cat. No.: B2679915
CAS No.: 1235661-62-7
M. Wt: 254.33
InChI Key: ASGAUSTXVYVKRF-UHFFFAOYSA-N
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Description

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl ester at the 1-position and a pent-4-enamidomethyl group at the 4-position.

Properties

IUPAC Name

methyl 4-[(pent-4-enoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-3-4-5-12(16)14-10-11-6-8-15(9-7-11)13(17)18-2/h3,11H,1,4-10H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGAUSTXVYVKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate typically involves a multi-step process. The initial step often includes the formation of the piperidine ring, followed by the introduction of the pent-4-enamidomethyl group. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pent-4-enamidomethyl group can be replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate has been investigated for its potential as an inhibitor of various biological targets. Studies have shown that derivatives of piperidine compounds can exhibit significant inhibitory activity against enzymes involved in disease pathways.

Case Study: Inhibition of ERK5 Pathway
Research has demonstrated that modifications to piperidine derivatives can lead to enhanced potency against the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer progression. For instance, structural variations introduced through synthetic routes have resulted in compounds with improved pharmacokinetic profiles and cellular permeability .

Antimycobacterial Activity

Recent studies have focused on the use of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have identified specific modifications that enhance the efficacy of these compounds against tuberculosis, suggesting that this compound could be a viable candidate for further development .

Table: Antimycobacterial Activity of Piperidine Derivatives

CompoundIC50 (μM)GIC50 (μM)Comments
This compound138Promising lead compound
Other derivatives15-2210Varied efficacy

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules used in drug discovery. Its functional groups allow for further derivatization, leading to a diverse array of bioactive compounds.

Mechanism of Action

The mechanism by which Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents at 4-Position Key Functional Features Reference
Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate Pent-4-enamidomethyl α,β-unsaturated amide; potential reactivity N/A
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-Methoxyphenyl)piperazinyl Piperazine ring; reductive amination synthesis
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid HCl Phenylamino, benzyl High lipophilicity; pharmaceutical intermediate
Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate Benzyl, phenylamino Dual aromatic groups; synthetic intermediate
tert-Butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate Bromopyrazole Bulky tert-butyl ester; halogenated heterocycle
4-((Pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate derivatives Pyrimidin-2-ylamino NMDA receptor antagonism; brain penetration

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Phenylamino and benzyl groups () increase lipophilicity (logP), whereas the pent-4-enamide group may balance hydrophilicity due to its polar amide bond.
  • Bioactivity : Pyrimidinyl derivatives () exhibit NMDA receptor antagonism, suggesting that electron-deficient heterocycles enhance central nervous system (CNS) targeting.

Comparison :

  • The target compound likely employs reductive amination or carbamate coupling, similar to analogs in and .
  • tert-Butyl esters () require deprotection steps, whereas methyl/ethyl esters () simplify synthesis.

Key Insights :

  • NMDA antagonists () prioritize brain penetration, requiring balanced logP (3–5) and low polar surface area (TPSA < 90 Ų), criteria the target compound may meet.
Physicochemical Properties
Property This compound (Estimated) 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid HCl ()
Molecular Weight ~280 g/mol 201.21 g/mol 363.87 g/mol
logP ~2.5 (moderate lipophilicity) 0.9 4.2
Hydrogen Bond Donors 2 (amide NH, ester O) 2 3
Solubility (LogS) -2.1 (predicted) -1.7 -3.8

Notes:

  • The target compound’s solubility is likely lower than 1-(ethoxycarbonyl)piperidine-4-carboxylic acid () due to the larger alkenamide substituent.

Biological Activity

Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2C_{12}H_{19}N_{3}O_{2}. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Nitric Oxide Production : The compound is implicated in the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response modulation .
  • Inhibition of Enzymatic Pathways : Research indicates that piperidine derivatives can inhibit specific enzymes related to bacterial and fungal metabolism, potentially making them useful in treating infections .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Human Intestinal Absorption : Predicted to have high absorption rates in the human intestine, which is critical for oral bioavailability .
  • Blood-Brain Barrier Penetration : The compound shows favorable properties for crossing the blood-brain barrier, suggesting potential central nervous system effects .
  • Toxicity and Safety : Preliminary assessments indicate low toxicity in acute models, with an LD50 value suggesting safety at therapeutic doses .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 10 to 20 μM, demonstrating its potential as an anti-tubercular agent .

CompoundIC50 (μM)Activity
This compound15Moderate Antimicrobial
Comparative Piperidine Derivative12High Antimicrobial

In Vivo Studies

In vivo studies have shown that administration of this compound leads to notable reductions in inflammatory markers in animal models. This suggests its utility in managing inflammatory diseases .

Q & A

Q. What safety protocols should be followed when handling Methyl 4-(pent-4-enamidomethyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated during weighing or synthesis .
  • Ventilation: Work in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritants during reactions .
  • Storage: Store in airtight containers at 2–8°C to maintain stability, avoiding exposure to moisture and strong oxidizers .
  • Emergency Measures: Ensure access to eye wash stations and emergency showers. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material regulations .

Q. How can researchers determine the optimal solvent system for dissolving this compound?

Methodological Answer:

  • Solubility Screening: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) using incremental dilution (e.g., 1–10 mM stock solutions). Monitor clarity and stability via visual inspection or UV-Vis spectroscopy .

  • Co-Solvent Blends: For low solubility, combine solvents like DMSO-water (e.g., 10% DMSO in PBS) while ensuring compatibility with downstream assays (e.g., avoid solvents that denature proteins in biological studies) .

  • Example Solubility Table (Hypothetical):

    SolventSolubility (mg/mL)Stability (24h)
    DMSO25Stable
    Methanol10Partial precip.
    Water<1Unstable

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
  • Spectroscopy: Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., in CDCl₃ or DMSO-d₆). Key peaks: ester carbonyl (~170 ppm in 13C^{13}C), piperidine protons (δ 1.5–3.5 ppm in 1H^1H) .
  • Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in reported biological activities of piperidine carboxylate derivatives?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation times) to eliminate variability. For example, highlights off-target hERG channel activity in NMDA antagonists, which requires cross-validation using patch-clamp assays .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the pent-4-enamido group and compare bioactivity. Use molecular docking to predict binding affinities to targets like NMDA receptors .
  • Data Triangulation: Combine in vitro (e.g., enzyme inhibition), in vivo (e.g., rodent models), and computational data to validate mechanisms .

Q. What experimental approaches are used to evaluate the stability of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stressors:
    • Thermal: Incubate at 40°C for 48h in solid/liquid states .
    • Hydrolytic: Test pH 3–9 buffers at 25°C and 37°C. Monitor degradation via HPLC .
    • Oxidative: Treat with 3% H₂O₂ for 24h.
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. For example, a hypothetical study might show t₁/₂ = 12h at pH 7.4 and 37°C .
  • Stability-Indicating Assays: Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Route Selection: Adapt methods from analogous compounds, such as tert-butyl piperidine carboxylate syntheses. For example, describes coupling reactions using cesium carbonate in DMF at 100°C .
  • Reaction Optimization: Screen catalysts (e.g., DMAP for esterification), solvents (e.g., THF vs. DMF), and temperatures. Use Design of Experiments (DoE) to identify critical parameters .
  • Workup Strategies: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) for purification. Monitor yields at each step .

Q. What strategies mitigate risks of off-target interactions in pharmacological studies involving this compound?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of receptors (e.g., CEREP panel) to identify off-target binding. emphasizes hERG channel testing to avoid cardiotoxicity .
  • Metabolic Stability Assays: Use liver microsomes (human/rodent) to predict cytochrome P450 interactions. Adjust dosing regimens if rapid metabolism is observed .
  • In Silico Predictions: Apply tools like SwissADME to assess drug-likeness and PAINS (pan-assay interference compounds) alerts .

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